(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one features a conjugated enone backbone substituted with a benzoxazole heterocycle, a 4-(dimethylamino)phenyl group, and a 4-methylphenyl moiety.
Properties
Molecular Formula |
C25H22N2O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-12-19(13-9-17)24(28)21(16-18-10-14-20(15-11-18)27(2)3)25-26-22-6-4-5-7-23(22)29-25/h4-16H,1-3H3/b21-16+ |
InChI Key |
AIJFEXCNEWPFSG-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a benzoxazole derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzoxazole moiety : Contributes to the compound's biological interactions.
- Dimethylamino group : Enhances lipophilicity and potential receptor interactions.
- Methylphenyl group : May influence binding affinity and selectivity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It interacts with various receptors, including GABA-A receptors, which may mediate anxiolytic effects observed in studies involving zebrafish models.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Study 1: Anxiolytic Effects in Zebrafish
A study investigated the anxiolytic effects of the compound using adult zebrafish. The results indicated that at a concentration of 50 µM, the compound significantly reduced anxiety-like behaviors compared to control groups. This effect was attributed to its interaction with GABA-A receptors and modulation of serotonergic pathways.
Case Study 2: Anticancer Properties
In another study focusing on cancer cell lines, (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was tested for its ability to inhibit tumor growth. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation in various cancer types.
Comparison with Similar Compounds
Structural Analogs with Benzoxazole Cores
(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(4-Isopropylphenyl)-1-(4-Methylphenyl)prop-2-en-1-one (CAS 487039-50-9)
- Key Differences: The 4-(dimethylamino)phenyl group in the target compound is replaced with a 4-isopropylphenyl group.
- Impact: Steric Effects: The bulky isopropyl group increases steric hindrance compared to the planar dimethylamino substituent. Electronic Effects: Isopropyl is weakly electron-donating via inductive effects, whereas –N(CH₃)₂ is strongly electron-donating through resonance. Molecular Weight: 381.47 g/mol (vs. ~395–400 g/mol estimated for the target compound).
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one
- Key Differences: The benzoxazole is replaced with a pyrazole-hydroxyphenyl system, and the enone backbone is modified.
- Reduced aromatic conjugation compared to the benzoxazole system.
Analogs with Triazole Substituents
Triazole-containing analogs (e.g., ) exhibit distinct electronic and steric profiles:
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- Key Differences : Benzoxazole replaced with triazole; fluorophenyl substituents.
- Impact: Electronic Effects: Fluorine atoms are electron-withdrawing, reducing electron density on the enone system. Molecular Weight: Lower (~350–360 g/mol) due to lighter substituents. Biological Relevance: Triazoles are common in antifungal agents (e.g., fluconazole analogs).
(2Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (CAS 120758-55-6)
- Key Differences : Triazole core with polychlorinated aryl groups.
- Molecular Weight: 378.64 g/mol.
Substituent-Driven Property Variations
Crystallographic and Computational Insights
- Crystallography: Analogs like (Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () exhibit precise torsion angles (e.g., C8–C9–N2–C10 = −177.89°) , indicating planar enone conformations. The target compound’s dimethylamino group may introduce slight deviations due to resonance.
- Computational Methods : Density functional theory (DFT) () predicts that electron-donating groups (e.g., –N(CH₃)₂) redshift absorption spectra by stabilizing excited states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
